N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” is a synthetic compound that features a unique combination of a triazole ring, an iodophenyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the triazole ring can be performed using a nitrating agent such as nitric acid or a nitrating mixture.
Attachment of the iodophenyl group: This step might involve a coupling reaction, such as a Suzuki or Sonogashira coupling, using an iodophenyl precursor and a suitable catalyst.
Formation of the adamantanecarboxamide: The adamantane moiety can be introduced through an amide bond formation reaction, typically using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The triazole ring can participate in various reduction reactions, potentially altering its electronic properties.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
Reduction of the nitro group: Formation of an amino derivative.
Substitution of the iodophenyl group: Formation of various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Materials Science: Its unique structure might be useful in the design of novel materials with specific electronic or mechanical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Drug Development: Its structural features might make it a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents:
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: Its potential as a pharmaceutical ingredient can be explored for various therapeutic applications.
Mechanism of Action
The mechanism of action of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The triazole ring and iodophenyl group can play crucial roles in binding to these targets, while the adamantane moiety might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-bromophenyl)-1-adamantanecarboxamide
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-chlorophenyl)-1-adamantanecarboxamide
- 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(4-fluorophenyl)-1-adamantanecarboxamide
Uniqueness
The uniqueness of “N~1~-(4-IODOPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE” lies in the presence of the iodophenyl group, which can impart distinct electronic and steric properties compared to its bromophenyl, chlorophenyl, and fluorophenyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H20IN5O3 |
---|---|
Molecular Weight |
493.3g/mol |
IUPAC Name |
N-(4-iodophenyl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H20IN5O3/c20-14-1-3-15(4-2-14)22-16(26)18-6-12-5-13(7-18)9-19(8-12,10-18)24-11-21-17(23-24)25(27)28/h1-4,11-13H,5-10H2,(H,22,26) |
InChI Key |
RCCXALIMIANPCL-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=C(C=C5)I |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=CC=C(C=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.